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molecular formula C7H19NSi B124409 N,N-Diethyl-1,1,1-trimethylsilylamine CAS No. 996-50-9

N,N-Diethyl-1,1,1-trimethylsilylamine

Cat. No. B124409
M. Wt: 145.32 g/mol
InChI Key: JOOMLFKONHCLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04120856

Procedure details

a dry 1-l. four-necked round-bottomed flask is equipped with a thermometer (-100° to 50°), a solid carbon dioxide-cooled reflux condenser (protected from the atmosphere through a drying tube), a gas inlet tube above the liquid level, and a magnetic stirrer. The apparatus is flushed with dry nitrogen, and 300 ml of trichlorofluoromethane is added to the flask. As the nitrogen atmosphere is maintained, the trichlorofluoromethane is cooled to -70° by means of a solid carbon dioxide-acetone bath and 119 g (1.1 mole) of sulfur tetrafluoride is added from a cylinder through the gas inlet tube. The gas inlet tube is then replaced with a 250-ml pressure-equalized dropping funnel charged with a solution of 145 g (1 mole) of N,N-diethylaminotrimethylsilane in 90 ml trichlorofluoromethane. This solution is added dropwise, with stirring, to the sulfur tetrafluoride solution at a rate slow enough to keep the temperature of the reaction mixture below -60° (about 40 minutes). The cooling bath is removed, and the reaction mixture is allowed to warm spontaneously to room temperature. The condenser is replaced with a simple distillation head, and the solvent (bp 24°) and by-product fluorotrimethylsilane (bp 17°) are distilled off into a well cooled receiver by warming the reaction mixture gently to 45° by means of a heating mantle. The yellow to dark brown residual liquid is transferred and distilled at reduced pressure through a spinning band column to give 129-145 g (80-90%) of diethylaminosulfur trifluoride as a light yellow liquid, bp 46-47 (10 mm).
[Compound]
Name
1-l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
119 g
Type
reactant
Reaction Step Three
Quantity
145 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)=O.[S:4]([F:8])(F)([F:6])[F:5].[CH2:9]([N:11]([Si](C)(C)C)[CH2:12][CH3:13])[CH3:10]>ClC(Cl)(Cl)F>[CH2:9]([N:11]([S:4]([F:8])([F:6])[F:5])[CH2:12][CH3:13])[CH3:10]

Inputs

Step One
Name
1-l
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
119 g
Type
reactant
Smiles
S(F)(F)(F)F
Step Four
Name
Quantity
145 g
Type
reactant
Smiles
C(C)N(CC)[Si](C)(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
ClC(F)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(F)(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
four-necked round-bottomed flask is equipped with a thermometer (-100° to 50°)
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser (
CUSTOM
Type
CUSTOM
Details
protected from the atmosphere through a drying tube
CUSTOM
Type
CUSTOM
Details
The apparatus is flushed with dry nitrogen, and 300 ml of trichlorofluoromethane
ADDITION
Type
ADDITION
Details
is added to the flask
TEMPERATURE
Type
TEMPERATURE
Details
As the nitrogen atmosphere is maintained
TEMPERATURE
Type
TEMPERATURE
Details
the trichlorofluoromethane is cooled to -70° by means of a solid carbon dioxide-acetone bath
ADDITION
Type
ADDITION
Details
This solution is added dropwise
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below -60° (about 40 minutes)
Duration
40 min
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
DISTILLATION
Type
DISTILLATION
Details
the solvent (bp 24°) and by-product fluorotrimethylsilane (bp 17°) are distilled off into a well cooled receiver
TEMPERATURE
Type
TEMPERATURE
Details
by warming the reaction mixture gently to 45° by means of a heating mantle
DISTILLATION
Type
DISTILLATION
Details
distilled at reduced pressure through a spinning band column

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)S(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 137 (± 8) g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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